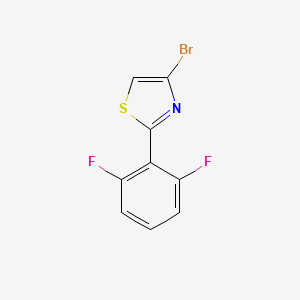

4-Bromo-2-(2,6-difluorophenyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-(2,6-difluorophenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and two fluorine atoms at the 2,6-positions on the phenyl ring attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,6-difluorophenyl)thiazole typically involves the reaction of 2,6-difluorobenzonitrile with bromine and sulfur in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process can be summarized as follows:

Starting Materials: 2,6-difluorobenzonitrile, bromine, sulfur.

Reaction Conditions: Elevated temperatures (around 100-150°C), solvents like DMF or DMSO, and a base such as potassium carbonate.

Procedure: The starting materials are mixed in the solvent, and the reaction is allowed to proceed under the specified conditions until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(2,6-difluorophenyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

Coupling Products:

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2,6-difluorophenyl)thiazole is used in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2,6-difluorophenyl)thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their

Biologische Aktivität

4-Bromo-2-(2,6-difluorophenyl)thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article examines its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring substituted with bromine and difluorophenyl groups. Its molecular formula is C9H5BrF2N2S with a molecular weight of approximately 292.11 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance cytotoxicity against various cancer cell lines, including melanoma and prostate cancer .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | Melanoma |

| ATCAA-1 | 0.7 - 1.0 | Prostate Cancer |

| SMART Compounds | 0.021 - 0.071 | Various Cancer Lines |

The mechanism through which this compound exerts its effects involves interaction with microtubules, leading to disruption in mitotic spindle formation. This disruption results in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence various signaling pathways associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitution patterns on the thiazole ring significantly affect biological activity. For instance:

- The introduction of electron-withdrawing groups (e.g., fluorine) enhances potency.

- Bromine substitution at specific positions can improve binding affinity to target proteins.

Table 2: Influence of Substituents on Biological Activity

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases lipophilicity |

| Bromine | Enhances binding affinity |

| Alkyl groups | Modulates solubility |

Case Studies

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), compounds similar to this compound were screened against a panel of human tumor cell lines. Results showed promising activity with IC50 values in the low nanomolar range for several derivatives .

- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to tubulin and other molecular targets implicated in cancer progression. These studies provide insights into the binding modes and interactions at the molecular level .

Eigenschaften

IUPAC Name |

4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NS/c10-7-4-14-9(13-7)8-5(11)2-1-3-6(8)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWKARTDRLCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CS2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.